![molecular formula C8H10O B14619463 2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene CAS No. 60834-01-7](/img/structure/B14619463.png)
2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-oxabicyclo[510]octa-2,4-diene is a bicyclic organic compound with the molecular formula C8H10O It is a derivative of 8-oxabicyclo[510]octa-2,4-diene, featuring a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene typically involves the Cope rearrangement of suitable precursors. One common method is the reaction of 2-methyl-1,3-butadiene with an appropriate oxidizing agent to form the desired bicyclic structure. The reaction conditions often include the use of solvents such as chloroform (CDCl3) and temperatures around room temperature (25°C) to facilitate the rearrangement .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: The methyl group and other positions on the bicyclic ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and substituted derivatives. These products are often characterized using techniques such as
Properties
CAS No. |
60834-01-7 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-methyl-8-oxabicyclo[5.1.0]octa-2,4-diene |
InChI |
InChI=1S/C8H10O/c1-6-4-2-3-5-7-8(6)9-7/h2-4,7-8H,5H2,1H3 |
InChI Key |
XHWWRTZHRMERJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CCC2C1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


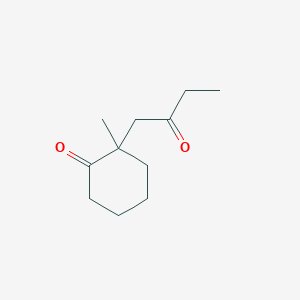

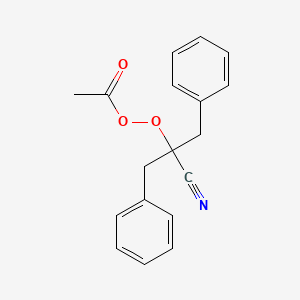
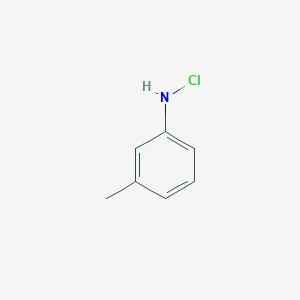
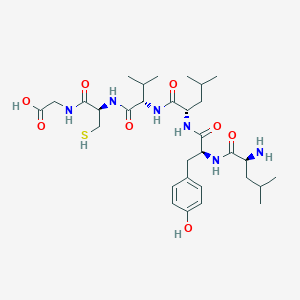
![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)
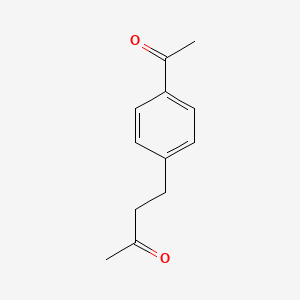

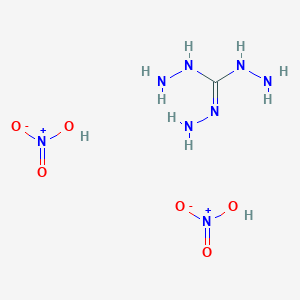
![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)
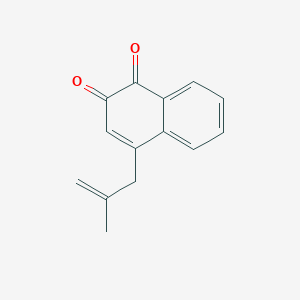
![2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B14619448.png)
